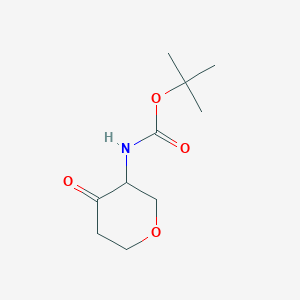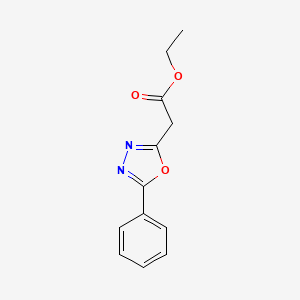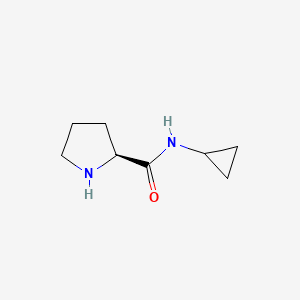
N-cyclopropylprolinamide
Descripción general
Descripción
“N-cyclopropylprolinamide” is a type of prolinamide that has been synthesized from achiral cycloalkylamines . It has been used as an organocatalyst for highly efficient large-scale asymmetric direct aldol reactions .
Synthesis Analysis
A series of N-cycloalkylprolinamides, including “N-cyclopropylprolinamide”, have been designed and synthesized from achiral cycloalkylamines . The synthesis process is reported to be facile .
Chemical Reactions Analysis
“N-cyclopropylprolinamide” has been found to promote high stereoselectivity in the cross-aldol reaction . It performed best with a smallest carbocyclic ring, and the anti-aldol products could be obtained with up to 99:1 anti/syn and 99% ee .
Aplicaciones Científicas De Investigación
Enantioselective Aldol Reactions
N-cyclopropyl-l-prolinamide has been extensively studied as an organocatalyst in enantioselective aldol reactions. These reactions are crucial for forming carbon-carbon bonds in a stereoselective manner, which is essential in the synthesis of complex organic molecules. The compound has shown high stereoselectivity and efficiency in promoting the formation of anti-aldol products with excellent enantiomeric excess (ee) and anti/syn ratios .
Recyclable Organocatalysis
One of the significant advantages of N-cyclopropyl-l-prolinamide is its recyclability as an organocatalyst. Research has demonstrated that this compound can be used multiple times without significant loss of catalytic activity. This property is particularly valuable in industrial applications where cost and sustainability are critical factors .
Solvent-Free Catalysis
N-cyclopropyl-l-prolinamide has been utilized in solvent-free catalytic processes, which are environmentally friendly and reduce the need for hazardous solvents. This application aligns with the principles of green chemistry, aiming to minimize the environmental impact of chemical processes .
Synthesis of Chiral Compounds
The compound is also used in the synthesis of chiral compounds, which are important in pharmaceuticals and agrochemicals. Chiral compounds often exhibit different biological activities based on their stereochemistry, making the enantioselective synthesis facilitated by N-cyclopropyl-l-prolinamide highly valuable .
PEGylation for Enhanced Properties
PEGylation, the process of attaching polyethylene glycol (PEG) chains to molecules, has been applied to N-cyclopropyl-l-prolinamide to enhance its solubility and stability. This modification has led to the development of homogeneous, solvent-free, and recyclable catalysts that are more efficient and easier to handle in various chemical reactions .
Pharmaceutical Intermediates
N-cyclopropyl-l-prolinamide is used as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to facilitate stereoselective reactions makes it a valuable building block in the production of drugs that require specific chiral configurations for their therapeutic effects .
Asymmetric Synthesis
In asymmetric synthesis, N-cyclopropyl-l-prolinamide has been employed to induce chirality in the formation of complex molecules. This application is crucial in the development of new materials and drugs, where the control of stereochemistry is essential for the desired properties and activities of the final products .
Green Chemistry Applications
The use of N-cyclopropyl-l-prolinamide in green chemistry applications extends beyond solvent-free catalysis. Its role in reducing waste, improving reaction efficiency, and minimizing the use of toxic reagents makes it a valuable tool in developing sustainable chemical processes .
N-PEGylated (L)-Prolinamide: A Homogeneous, Solvent-Free, and Recyclable Catalyst for Scalable Enantioselective Aldol Reaction Simple and Facile l-Prolinamides Derived from Achiral Cycloalkylamines N-PEGylated (L)-Prolinamide: A Homogeneous, Solvent-Free, and Recyclable Catalyst for Scalable Enantioselective Aldol Reaction
Mecanismo De Acción
Target of Action
N-Cyclopropyl-l-prolinamide, also known as N-cyclopropylprolinamide, is primarily used as an organocatalyst . It is designed to interact with specific biochemical reactions, promoting high stereoselectivity in the cross-aldol reaction .
Mode of Action
N-Cyclopropyl-l-prolinamide interacts with its targets by promoting high stereoselectivity in the cross-aldol reaction . This compound performs best with a smallest carbocyclic ring, and the anti-aldol products could be obtained with up to 99:1 anti/syn and 99% ee .
Biochemical Pathways
The primary biochemical pathway affected by N-Cyclopropyl-l-prolinamide is the aldol reaction . This compound enhances the enantioselectivity in m-xylene at low temperature . The carbocyclic ring of N-cyclopropyl-l-prolinamide plays a significant role in the formation of the aldol products .
Pharmacokinetics
It is known that the compound’s bioavailability is influenced by its physical form, which is a pale-yellow to yellow-brown solid .
Result of Action
The result of N-Cyclopropyl-l-prolinamide’s action is the formation of anti-aldol products with high stereoselectivity . The compound can be efficiently used in large-scale reactions with the enantioselectivity being maintained at the same level .
Action Environment
The action of N-Cyclopropyl-l-prolinamide is influenced by environmental factors such as temperature . The compound’s enantioselectivity is enhanced in m-xylene at low temperature . This suggests that the compound’s action, efficacy, and stability may vary depending on the environmental conditions.
Propiedades
IUPAC Name |
(2S)-N-cyclopropylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8(10-6-3-4-6)7-2-1-5-9-7/h6-7,9H,1-5H2,(H,10,11)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWHDEBHSXGQHY-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501264115 | |
| Record name | (2S)-N-Cyclopropyl-2-pyrrolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501264115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropylprolinamide | |
CAS RN |
477575-60-3 | |
| Record name | (2S)-N-Cyclopropyl-2-pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477575-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-N-Cyclopropyl-2-pyrrolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501264115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B3180896.png)
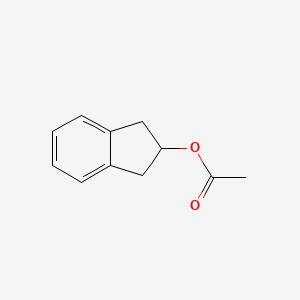

![Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3180924.png)
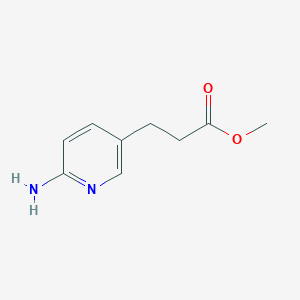

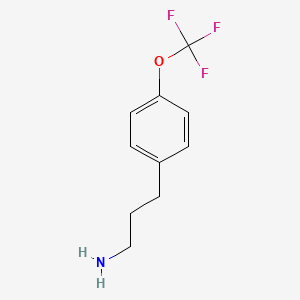

![5,6,11,12,17,18-Hexahydrotribenzo[a,e,i]cyclododecene](/img/structure/B3180950.png)
